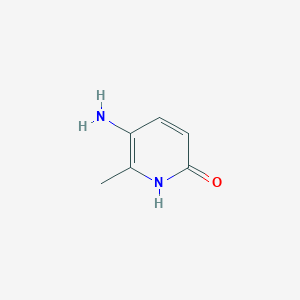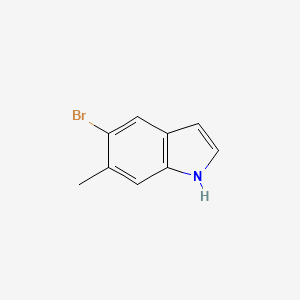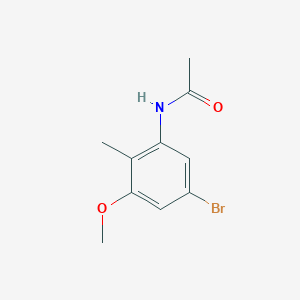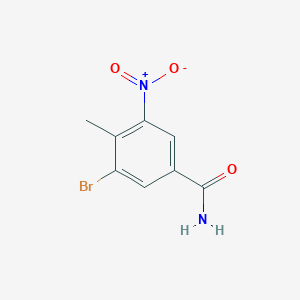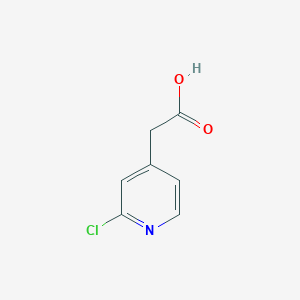
2-(2-氯吡啶-4-基)乙酸
描述
The compound "2-(2-Chloropyridin-4-yl)acetic acid" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it has a chloro group and an acetic acid moiety attached to the pyridine ring. This structure is somewhat similar to the compounds discussed in the provided papers, where pyridine derivatives are central to the research. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid involves the reaction of 2-hydroxypyridine and chloroacetic acid , which is structurally related to the compound of interest.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid and the expected betaine derivative synthesized by nucleophilic displacement of chloride from the chloroacetate ion in water . These methods could potentially be adapted for the synthesis of "2-(2-Chloropyridin-4-yl)acetic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of nitrogen in the ring, which influences the electronic properties of the molecule. The crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid reveals a ketonic configuration without a betaine, with intermolecular hydrogen bonds forming a one-dimensional chain structure . Similarly, the structure of the compound of interest would likely exhibit specific intermolecular interactions, influencing its solid-state properties.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including protonation and deprotonation, as observed in the acid-sensitive Pt(II) complexes . The presence of an acetic acid group in "2-(2-Chloropyridin-4-yl)acetic acid" suggests that it could also undergo reactions typical of carboxylic acids, such as esterification and amidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely depending on the substituents attached to the ring. For example, the photophysical properties of Pt(II) complexes with pyridine ligands are influenced by solvent and acid concentration . The compound "2-(2-Chloropyridin-4-yl)acetic acid" would likely have properties that are sensitive to environmental factors such as pH, solvent, and temperature, similar to other pyridine derivatives.
科学研究应用
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives .
- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
- Results : These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
-
Scientific Field: Biological Research
- Application : Biological Potential of Indole Derivatives .
- Method : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
属性
IUPAC Name |
2-(2-chloropyridin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVCSTSAZFQBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646842 | |
| Record name | (2-Chloropyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyridin-4-YL)acetic acid | |
CAS RN |
887580-55-4 | |
| Record name | (2-Chloropyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 887580-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

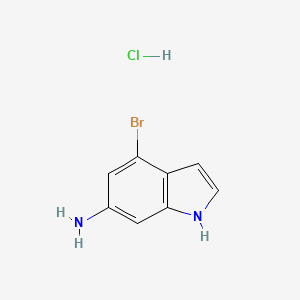
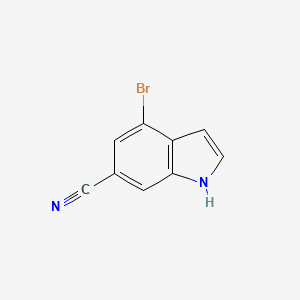

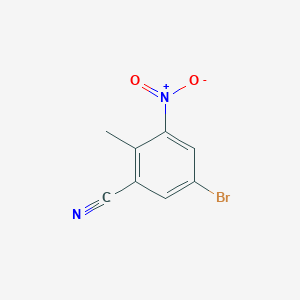
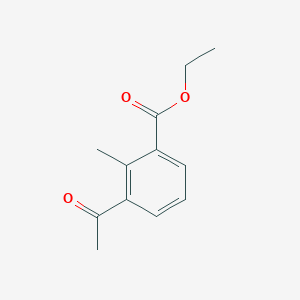
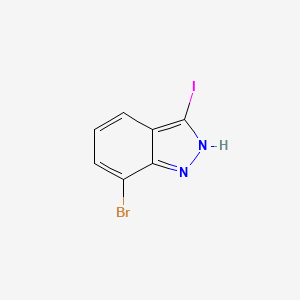
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
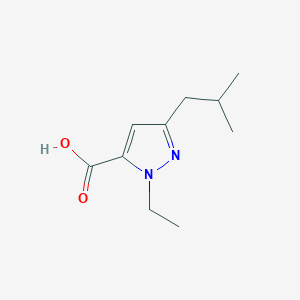

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
